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Compound of Interest

Compound Name: N-Butyl-N'-decyilthiourea

Cat. No.: B15450501

N-Butyl-N'-decylthiourea: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical, chemical, and potential
biological properties of N-Butyl-N'-decylthiourea. Due to the limited availability of direct
experimental data for this specific compound, this guide leverages established knowledge of
homologous N-alkyl-N'-alkylthiourea derivatives to predict its characteristics. The information
presented herein is intended to serve as a foundational resource for researchers and
professionals engaged in drug discovery and development, offering insights into its synthesis,
spectral properties, and potential therapeutic applications.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with significant
applications in medicinal chemistry and materials science. The presence of both amine and
thione functional groups allows for diverse chemical modifications, leading to a wide array of
biological activities. N-substituted thioureas, particularly those with long alkyl chains, have
garnered interest for their potential as antimicrobial, antifungal, and anti-inflammatory agents.
The lipophilic nature of the alkyl chains can enhance membrane permeability, a crucial factor in
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drug efficacy. This guide focuses on the specific unsymmetrical thiourea, N-Butyl-N'-
decylthiourea, providing a predictive yet comprehensive analysis of its core properties.

Predicted Physicochemical Properties

The physical and chemical properties of N-Butyl-N'-decylthiourea have been estimated based
on known data for structurally related compounds. These predicted values provide a basis for
understanding its behavior in various experimental settings.

Property Predicted Value

Molecular Formula C15H32N2S

Molecular Weight 272.50 g/mol

Appearance White to off-white solid

Melting Point Estimated 70-80 °C

Boiling Point Estimated > 250 °C (decomposes)

Solubility Soluble in organic solvents (e.g.., ethanol,
acetone, chloroform); Insoluble in water.

pKa Estimated 12-13 (for the N-H protons)

Proposed Synthesis Protocol

The synthesis of N-Butyl-N'-decylthiourea can be achieved through a well-established
method for preparing unsymmetrical thioureas. The following protocol is a standard procedure
that can be adapted for this specific synthesis.

Reaction: The reaction of butyl isothiocyanate with decylamine.
Materials:
o Butyl isothiocyanate

e Decylamine
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Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

Stirring apparatus

Reaction flask with a condenser

Purification setup (e.g., column chromatography or recrystallization)
Procedure:

» Dissolve equimolar amounts of butyl isothiocyanate and decylamine in an anhydrous solvent
in a reaction flask.

 Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

e Upon completion, remove the solvent under reduced pressure.

 Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) or by column chromatography on silica gel to obtain pure N-Butyl-N'-
decylthiourea.

Reactants

Decylamine Reaction Process Purification Final Product

.' Mixing in Anhydrous Solvent Stirring at Room Temperature Solvent Removal —>| Recrystallization or Column Chromatography |—> N-Butyl-N'-decylthiourea

Butyl Isothiocyanate
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Synthesis workflow for N-Butyl-N'-decylthiourea.

Predicted Spectral Data
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The following spectral data are predicted based on the functional groups present in N-Butyl-N'-
decylthiourea.

Spectroscopic Technique Predicted Characteristic Peaks

- 0 0.8-1.0 ppm: Triplets corresponding to the
terminal methyl groups of the butyl and decyl
chains.- & 1.2-1.7 ppm: Multiplets corresponding
iH NMR (Proton NMR) to the methylene protons of the butyl and decyl
chains.- & 3.2-3.6 ppm: Multiplets corresponding
to the methylene protons adjacent to the
nitrogen atoms.- 8 6.5-7.5 ppm: Broad singlets

corresponding to the N-H protons.

- 6 13-14 ppm: Peaks for the terminal methyl
carbons.- & 22-35 ppm: Peaks for the methylene
15C NMR (Carbon NMR) carbons of the alkyl chains.- & 40-50 ppm:
Peaks for the methylene carbons adjacent to the
nitrogen atoms.- & ~180 ppm: Peak for the

thiocarbonyl (C=S) carbon.

- ~3200-3400 cm~*: N-H stretching vibrations.-
~2850-2960 cm~1: C-H stretching vibrations of

IR (Infrared) Spectroscopy the alkyl chains.- ~1500-1600 cm~1: N-H
bending and C-N stretching vibrations.- ~1200-
1300 cm~1: C=S stretching vibration.

Potential Biological Activities and Signaling
Pathways

While no specific biological data exists for N-Butyl-N'-decylthiourea, long-chain alkyl thiourea
derivatives have shown promise in several therapeutic areas. The lipophilic nature of the decyl
chain is expected to enhance the compound's ability to cross cell membranes, potentially
increasing its bioavailability and efficacy.

Potential Activities:
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» Antimicrobial and Antifungal Activity: Thiourea derivatives are known to inhibit microbial
growth by various mechanisms, including the disruption of cell membranes and interference
with essential enzymes. The long alkyl chain of N-Butyl-N'-decylthiourea may enhance its
interaction with the lipid bilayers of bacterial and fungal cells.

¢ Anti-inflammatory Activity: Some thiourea compounds have been shown to modulate
inflammatory pathways. This may involve the inhibition of pro-inflammatory cytokines or
enzymes such as cyclooxygenase (COX).

» Anticancer Activity: Certain thiourea derivatives have demonstrated cytotoxic effects against
various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis
or the inhibition of signaling pathways crucial for cancer cell proliferation.

N-Butyl-N'-decylthiourea

N-Butyl-N'-decylthiourea
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Potential biological targets and effects of N-Butyl-N'-decylthiourea.

Conclusion
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N-Butyl-N'-decylthiourea represents a promising, yet underexplored, molecule within the
broader class of thiourea derivatives. Based on the established structure-activity relationships
of similar compounds, it is predicted to possess favorable physicochemical properties for
biological applications, including enhanced lipophilicity due to the presence of the decyl chain.
The proposed synthesis is straightforward, and its spectral characteristics can be readily
predicted. Further experimental investigation is warranted to validate these predictions and to
fully elucidate the therapeutic potential of N-Butyl-N'-decylthiourea in areas such as infectious
diseases, inflammation, and oncology. This guide serves as a valuable starting point for
researchers interested in exploring the chemical and biological landscape of this intriguing
compound.

 To cite this document: BenchChem. [Physical and chemical properties of N-Butyl-N'-
decylthiourea]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15450501#physical-and-chemical-properties-of-n-
butyl-n-decylthiourea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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